N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide is a complex organic compound that features a triazine ring substituted with ethoxyphenyl and methylphenyl groups
Preparation Methods
The synthesis of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Scientific Research Applications
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets. The triazine ring and the substituted phenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide can be compared with other triazine-based compounds:
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound also features a triazine ring but with different substituents, leading to distinct properties and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another triazine derivative with different functional groups, used in different chemical and industrial applications.
Properties
Molecular Formula |
C28H31N7O3 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H31N7O3/c1-4-37-23-13-9-20(10-14-23)31-27-33-26(29-18-25(36)30-22-8-6-7-19(3)17-22)34-28(35-27)32-21-11-15-24(16-12-21)38-5-2/h6-17H,4-5,18H2,1-3H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
BGRDACXNGHEAOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC(=C3)C)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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